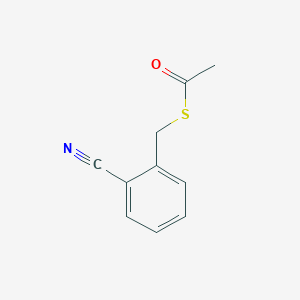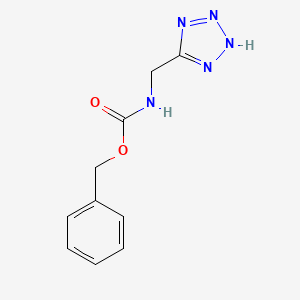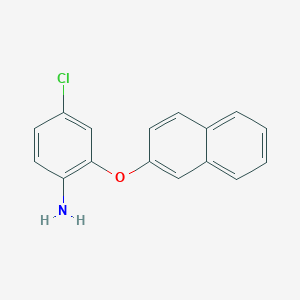
N-Boc-3-(2-pyridyl)-2-propyn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring, a propynyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(2-pyridyl)-2-propyn-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-pyridinecarboxaldehyde.
Formation of Propargylamine: The aldehyde is reacted with propargylamine under basic conditions to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the propargylamine derivative.
Protection: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-Boc-3-(2-pyridyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The propynyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products
Substitution Products: Halogenated pyridine derivatives.
Oxidation Products: Carboxylic acids or alcohols.
Reduction Products: Alkanes or alkenes.
Deprotected Amine: 3-(2-pyridyl)-2-propyn-1-amine.
科学的研究の応用
N-Boc-3-(2-pyridyl)-2-propyn-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-Boc-3-(2-pyridyl)-2-propyn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the propynyl group can form covalent bonds with nucleophilic sites on proteins. The Boc group provides steric protection, allowing selective reactions at other sites.
類似化合物との比較
Similar Compounds
N-Boc-3-(2-pyridyl)-L-alanine: Another pyridine derivative with an alanine backbone.
N-Boc-3-(2-pyridyl)-2-propyn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is unique due to its combination of a pyridine ring, a propynyl group, and a Boc-protected amine. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
tert-butyl N-(3-pyridin-2-ylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,10H2,1-3H3,(H,15,16) |
InChIキー |
GLTPIAZMDCUDHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)




